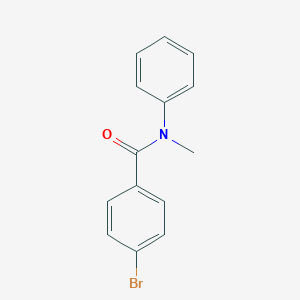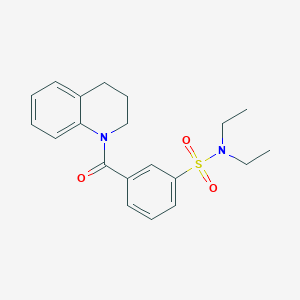
4-bromo-N-methyl-N-phenylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-bromo-N-methyl-N-phenylbenzamide is a chemical compound that has gained significant attention in the field of scientific research. This compound is widely used in various research applications due to its unique properties and mechanism of action.
Mécanisme D'action
The mechanism of action of 4-bromo-N-methyl-N-phenylbenzamide involves its ability to inhibit the activity of enzymes, such as histone deacetylases (HDACs). HDACs are enzymes that play an important role in the regulation of gene expression. Inhibition of HDACs by 4-bromo-N-methyl-N-phenylbenzamide leads to the accumulation of acetylated histones, which in turn, promotes gene expression.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-bromo-N-methyl-N-phenylbenzamide are mainly related to its inhibition of HDACs. This inhibition leads to changes in gene expression, which can have various effects on cellular processes. For example, 4-bromo-N-methyl-N-phenylbenzamide has been shown to induce apoptosis in cancer cells by upregulating the expression of pro-apoptotic genes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-bromo-N-methyl-N-phenylbenzamide in lab experiments is its ability to selectively inhibit HDACs. This selectivity allows researchers to study the specific effects of HDAC inhibition on cellular processes. However, one limitation of using 4-bromo-N-methyl-N-phenylbenzamide is its potential toxicity, which can affect the results of experiments.
Orientations Futures
There are several future directions for the use of 4-bromo-N-methyl-N-phenylbenzamide in scientific research. One direction is the development of more selective HDAC inhibitors that can target specific HDAC isoforms. Another direction is the use of 4-bromo-N-methyl-N-phenylbenzamide in combination with other compounds to enhance its therapeutic effects. Additionally, the use of 4-bromo-N-methyl-N-phenylbenzamide in epigenetic studies and drug discovery is an area of ongoing research.
Conclusion:
In conclusion, 4-bromo-N-methyl-N-phenylbenzamide is a chemical compound that has various scientific research applications. Its unique properties and mechanism of action make it a valuable tool in studying cellular processes and developing new drugs. However, its potential toxicity and limitations must be taken into consideration when using it in lab experiments. Ongoing research in this field will continue to uncover new uses and applications for 4-bromo-N-methyl-N-phenylbenzamide.
Méthodes De Synthèse
The synthesis of 4-bromo-N-methyl-N-phenylbenzamide involves the reaction between N-methyl-N-phenylbenzamide and bromine. This reaction takes place in the presence of a catalyst, such as iron (III) bromide, and a solvent, such as acetonitrile. The product obtained from this reaction is purified through crystallization to obtain pure 4-bromo-N-methyl-N-phenylbenzamide.
Applications De Recherche Scientifique
4-bromo-N-methyl-N-phenylbenzamide has various scientific research applications, including its use as a reagent in organic synthesis and as a building block in drug discovery. It is also used as a ligand in metal catalysis and as a probe in biological studies.
Propriétés
Nom du produit |
4-bromo-N-methyl-N-phenylbenzamide |
|---|---|
Formule moléculaire |
C14H12BrNO |
Poids moléculaire |
290.15 g/mol |
Nom IUPAC |
4-bromo-N-methyl-N-phenylbenzamide |
InChI |
InChI=1S/C14H12BrNO/c1-16(13-5-3-2-4-6-13)14(17)11-7-9-12(15)10-8-11/h2-10H,1H3 |
Clé InChI |
XOSDDMWRQAMQII-UHFFFAOYSA-N |
SMILES |
CN(C1=CC=CC=C1)C(=O)C2=CC=C(C=C2)Br |
SMILES canonique |
CN(C1=CC=CC=C1)C(=O)C2=CC=C(C=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![6',7'-Dimethoxy-1'-(methylsulfanyl)-3',4'-dihydrospiro[cyclopentane-2,3'-isoquinoline]](/img/structure/B262377.png)

![2-({2-[(4-isopropylbenzyl)amino]-2-oxoethyl}thio)-N-2-naphthylacetamide](/img/structure/B262382.png)
![N-[4-(1,3-Benzothiazol-2-ylsulfanyl)-3-chlorophenyl]acetamide](/img/structure/B262385.png)
![4-tert-butyl-N-{2-[(2-{4-nitroanilino}-2-oxoethyl)sulfanyl]-1,3-benzothiazol-6-yl}benzamide](/img/structure/B262386.png)



![(6E)-6-[[6-amino-2-(methylamino)-4H-1,3,4-oxadiazin-5-yl]imino]cyclohexa-2,4-dien-1-one](/img/structure/B262403.png)
![Ethyl 4-[(2-benzamido-4,5-dimethylthiophen-3-yl)-pyridin-4-ylmethyl]piperazine-1-carboxylate](/img/structure/B262405.png)
![4-methoxy-N-[2-(1-methylpyrrolidin-2-yl)ethyl]benzenesulfonamide](/img/structure/B262406.png)